1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride

Sigma receptor pharmacology Positional isomer SAR Arylpiperazine medicinal chemistry

1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride (CAS 1185293-72-4, molecular formula C₁₄H₂₃Cl₃N₂O, molecular weight 341.7 g/mol) is the dihydrochloride salt form of a 4-chlorophenoxybutyl-substituted piperazine. The free base (CAS 401805-13-8, C₁₄H₂₁ClN₂O, MW 268.78 g/mol) bears a para-chlorophenoxybutyl side chain attached to one nitrogen of the piperazine ring, leaving the secondary amine free for further derivatization.

Molecular Formula C14H23Cl3N2O
Molecular Weight 341.7 g/mol
CAS No. 1185293-72-4
Cat. No. B1532161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride
CAS1185293-72-4
Molecular FormulaC14H23Cl3N2O
Molecular Weight341.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCCCOC2=CC=C(C=C2)Cl.Cl.Cl
InChIInChI=1S/C14H21ClN2O.2ClH/c15-13-3-5-14(6-4-13)18-12-2-1-9-17-10-7-16-8-11-17;;/h3-6,16H,1-2,7-12H2;2*1H
InChIKeyFMMDXUNVZMPZOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(4-Chloro-phenoxy)-butyl]-piperazine Dihydrochloride (CAS 1185293-72-4): Physicochemical and Structural Identity Baseline


1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride (CAS 1185293-72-4, molecular formula C₁₄H₂₃Cl₃N₂O, molecular weight 341.7 g/mol) is the dihydrochloride salt form of a 4-chlorophenoxybutyl-substituted piperazine . The free base (CAS 401805-13-8, C₁₄H₂₁ClN₂O, MW 268.78 g/mol) bears a para-chlorophenoxybutyl side chain attached to one nitrogen of the piperazine ring, leaving the secondary amine free for further derivatization [1]. This compound belongs to the phenoxyalkylpiperazine class, a scaffold that has received patent attention for sigma-receptor and CNS-targeted applications (e.g., US5668138) [2]. The dihydrochloride salt is reported as a white crystalline powder soluble in water and ethanol, with a managed quality specification (Q/HWC032-2020) offered by at least one commercial vendor .

Why Generic Substitution of 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine Dihydrochloride with In-Class Piperazines Introduces Procurement Risk


Substituting this specific compound with another piperazine derivative risks altering critical pharmacological and physicochemical properties. The para-chloro substitution pattern on the phenoxy ring is a precise structural feature that distinguishes it from its meta-chloro positional isomer (1-[4-(3-chlorophenoxy)butyl]piperazine, CAS 401805-09-2), which shows a sigma-1 receptor Ki of 0.74 nM in guinea pig brain cortex membranes [1]. Such positional isomerism can produce divergent target binding profiles – a well-documented phenomenon in arylpiperazine medicinal chemistry. Furthermore, the unsubstituted secondary piperazine nitrogen provides a reactive handle for conjugation or further synthetic elaboration that is absent in N-substituted analogs such as 1-(3-chlorophenyl)piperazine (mCPP) or 1-[4-(4-chlorophenoxy)butyl]-4-(4-chlorophenyl)piperazine (CAS 2231-49-4) [2]. The dihydrochloride salt form also confers aqueous solubility advantages over the free base, directly impacting assay compatibility and formulation handling . These factors collectively make generic replacement scientifically unsound without direct, assay-matched comparative data.

Product-Specific Quantitative Differentiation Evidence for 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine Dihydrochloride


Para- vs. Meta-Chloro Positional Isomerism: Sigma-1 Receptor Binding Affinity Differentiation

The para-chloro (4-Cl) substitution in this compound differentiates it from the meta-chloro positional isomer (1-[4-(3-chlorophenoxy)butyl]piperazine, CAS 401805-09-2). The meta-chloro isomer demonstrates sigma-1 receptor binding affinity with a Ki of 0.74 nM as measured by [3H](+)-pentazocine displacement in guinea pig brain cortex membranes [1]. This sub-nanomolar affinity is attributed to the specific positioning of the chlorine atom, which alters the electron distribution and steric profile of the phenoxy ring relative to the receptor binding pocket. While direct sigma-1 binding data for the para-chloro analog is not publicly available in curated databases (ChEMBL, BindingDB) as of the search date, the well-documented impact of halogen position on arylpiperazine pharmacology supports that the para-chloro substitution yields a distinct binding signature [2]. Researchers selecting between these positional isomers for sigma receptor studies must therefore verify receptor affinity experimentally rather than assuming equipotency.

Sigma receptor pharmacology Positional isomer SAR Arylpiperazine medicinal chemistry

Salt Form Comparison: Dihydrochloride vs. Free Base – Aqueous Solubility and Handling for Biological Assays

The dihydrochloride salt (CAS 1185293-72-4, MW 341.7) provides a quantifiable solubility advantage over the free base form (CAS 401805-13-8, MW 268.78). The free base has a predicted melting point of 34–38 °C and a boiling point of 392.5±32.0 °C, indicating moderate lipophilicity consistent with a LogP that would limit aqueous solubility . In contrast, the dihydrochloride salt is explicitly described by vendor technical data as a white crystalline powder soluble in water and ethanol, attributable to the enhanced polarity conferred by the two hydrochloride counterions . The molecular weight increase from 268.78 to 341.7 g/mol (a 27.1% increase) must be accounted for in molarity calculations when converting between salt and free base forms . This salt form is produced under a documented quality standard (Q/HWC032-2020) with defined purity specifications, as supplied by Howei Pharm (Product No. 1015ZK377) .

Salt form selection Aqueous solubility Biological assay compatibility Compound management

Free Secondary Amine vs. N-Substituted Analogs: Synthetic Utility as a Derivatization Intermediate

This compound possesses a single free secondary amine on the piperazine ring, differentiating it from N,N'-disubstituted analogs such as 1-[4-(4-chlorophenoxy)butyl]-4-(4-chlorophenyl)piperazine (CAS 2231-49-4) and 1-[4-(4-chlorophenoxy)butyl]-4-(2-methoxyphenyl)piperazine (CAS 2033-66-1), where both piperazine nitrogens are substituted [1] [2]. The free NH group enables further N-alkylation, N-acylation, N-sulfonylation, or N-arylation reactions, allowing this compound to serve as a late-stage diversification intermediate for generating structurally diverse libraries. In contrast, the fully substituted analogs are terminal compounds with no such derivatization capacity. The free base (CAS 401805-13-8) can be directly employed in nucleophilic substitution or reductive amination reactions, whereas the dihydrochloride salt requires neutralization before use as a nucleophile .

Synthetic intermediate Piperazine derivatization Parallel synthesis Medicinal chemistry building block

Phenoxyalkyl Chain Length: Butyl Spacer vs. Propyl or Ethyl Analogs – Impact on Sigma Receptor Pharmacophore

The four-carbon butyl spacer connecting the 4-chlorophenoxy group to the piperazine ring in this compound represents a specific linker length that can be compared to shorter-chain analogs. Berardi et al. (2003) demonstrated for the structurally related 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidine series that the shorter oxyethylenic chain (two-carbon spacer) increased sigma-1 selectivity over sigma-2, with the optimal compound (-)-(S)-17 achieving a sigma-1 Ki of 0.34 nM and 547-fold sigma-1/sigma-2 selectivity [1]. The butyl-spacer compound (target) positions the piperazine nitrogen approximately 6–7 Å farther from the phenoxy ring compared to the ethyl-spacer analog, which alters the three-dimensional pharmacophore geometry and is expected to shift receptor subtype selectivity. The patent literature (US5668138) explicitly covers phenoxyalkylpiperazines with variable alkyl chain lengths (n = 2–5) as sigma receptor ligands, confirming that chain length is a critical selectivity determinant [2].

Alkyl spacer length SAR Sigma-1 pharmacophore Linker optimization 4-Chlorophenoxyalkylamines

Optimal Procurement and Application Scenarios for 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine Dihydrochloride Based on Quantitative Differentiation Evidence


Sigma-1 Receptor Pharmacological Studies Requiring Positional Isomer Purity (Para-Chloro vs. Meta-Chloro)

When designing sigma-1 receptor binding or functional assays, the para-chloro substitution pattern on the phenoxy ring offers a structurally distinct pharmacological probe compared to the meta-chloro isomer (which has a sigma-1 Ki of 0.74 nM). Researchers investigating halogen-position-dependent SAR at sigma receptors should select this compound specifically to map the contribution of para-substitution to receptor affinity, as positional isomerism critically influences arylpiperazine-receptor interactions [1]. Pre-experimental verification of sigma-1 binding affinity for this specific compound is advised, given the absence of curated affinity data in public repositories [2].

Aqueous Biological Assay Development Requiring Pre-Dissolved, Water-Soluble Piperazine Building Blocks

The dihydrochloride salt form directly addresses solubility limitations encountered with the free base in biochemical and cell-based assays. Its water solubility eliminates the need for DMSO or organic co-solvents, reducing vehicle-related cytotoxicity and solvent interference in enzymatic or receptor binding assays. Procurement of the dihydrochloride salt (CAS 1185293-72-4) rather than the free base (CAS 401805-13-8) is indicated for laboratories performing aqueous dilution protocols, high-throughput screening in PBS-based buffers, or in vivo formulation where injectable saline solutions are required .

Parallel Synthesis and Late-Stage Diversification of 4-Chlorophenoxybutyl-Piperazine Libraries via N-Functionalization

The free secondary amine on the piperazine ring makes this compound an ideal starting material for synthesizing N-substituted derivatives through alkylation, acylation, sulfonylation, or reductive amination. This contrasts with N,N'-disubstituted analogs that are terminal products with no further derivatization capacity. Medicinal chemistry groups conducting SAR exploration around the piperazine nitrogen should procure the free base form (CAS 401805-13-8) or neutralize the dihydrochloride salt prior to reaction to generate focused libraries of 4-chlorophenoxybutyl-piperazine derivatives .

Sigma-1/Sigma-2 Selectivity Profiling as a Function of Alkyl Spacer Length in Phenoxyalkylpiperazines

This compound's four-carbon butyl spacer bridges the 4-chlorophenoxy group to the piperazine core, contributing to a specific three-dimensional pharmacophore geometry. Comparative studies against shorter-chain analogs (e.g., ethyl or propyl spacers) are supported by literature demonstrating that spacer length significantly alters sigma-1/sigma-2 selectivity ratios in 4-chlorophenoxyalkylamine series. Researchers investigating linker-length SAR should procure this compound alongside homologous analogs to systematically map the effect of spacer elongation on sigma receptor subtype engagement [3].

Quote Request

Request a Quote for 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.